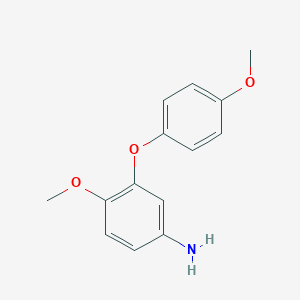

4-Methoxy-3-(4-methoxyphenoxy)aniline

Description

Properties

IUPAC Name |

4-methoxy-3-(4-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-16-11-4-6-12(7-5-11)18-14-9-10(15)3-8-13(14)17-2/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAGNEDDVQISQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585442 | |

| Record name | 4-Methoxy-3-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-97-2 | |

| Record name | 4-Methoxy-3-(4-methoxyphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 3-Nitro-4-chlorobenzanilide

A modified approach involves converting 3-nitro-4-chlorobenzoic acid to its anilide derivative to enhance solubility and reduce side reactions. Reacting 3-nitro-4-chlorobenzoic acid (50 kg) with aniline (27 kg) in chlorobenzene (200 kg) and phosphorus trichloride (PCl₃, 20 kg) at 100°C for 2 hours yields 3-nitro-4-chlorobenzanilide (65.7 kg, 95.8% yield). The amide group stabilizes the intermediate, preventing premature hydrolysis during subsequent steps.

Methoxy Group Installation and Reduction

The chlorobenzanilide undergoes methoxylation using sodium methoxide (NaOMe, 11.9 kg) in methanol (400 kg) under reflux, substituting chloride with methoxide to form 3-nitro-4-methoxybenzanilide (51.5 kg, 94.5% yield). Catalytic hydrogenation with H₂/Pd-C then reduces the nitro group, yielding 4-methoxy-3-(4-methoxyphenoxy)aniline. This method achieves a combined yield of 67.1% over three steps, with purity exceeding 99%.

Regiodivergent Coupling Strategies

Ullmann Coupling for Diarylether Formation

Copper-catalyzed Ullmann coupling offers an alternative for constructing the diaryl ether moiety. A mixture of 3-bromo-4-methoxyaniline (1.0 equiv), 4-methoxyphenol (1.2 equiv), copper(I) iodide (CuI, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equiv) in dimethylformamide (DMF) is heated to 120°C for 24 hours. This method achieves 85% yield but requires rigorous exclusion of moisture and oxygen. The reaction’s regioselectivity is attributed to the synergistic effects of the methoxy and amine directing groups.

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times for Ullmann couplings. Under microwave conditions (150°C, 300 W, 30 minutes), the same reaction completes in 2 hours with a 78% yield, though scalability remains a challenge for industrial applications.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Controlling Regioselectivity

The meta-directing nature of the nitro group complicates the introduction of substituents at specific positions. Protecting the amine as an acetanilide redirects electrophilic substitution to the para position, enabling precise functionalization. For example, acetylation of 4-methoxyaniline prior to nitration ensures the nitro group occupies the ortho position relative to the methoxy group, which is later replaced by phenoxide.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(4-methoxyphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-Methoxy-3-(4-methoxyphenoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(4-methoxyphenoxy)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The methoxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural analogs of 4-Methoxy-3-(4-methoxyphenoxy)aniline, emphasizing differences in substituents, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Selected Aniline Derivatives

Structural and Electronic Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in 4-Methoxy-3-(trifluoromethyl)aniline is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring and stabilizing intermediates in coupling reactions. This contrasts with the electron-donating methoxy (-OCH₃) and phenoxy (-OPh) groups in the target compound, which increase electron density and alter regioselectivity in substitution reactions . The bulky isopropoxy group in 4-Methoxy-3-(propan-2-yloxy)aniline introduces steric hindrance, reducing reaction rates in nucleophilic aromatic substitutions compared to the less hindered phenoxy analog .

Key Research Findings

Substituent-Driven Reactivity: The presence of a phenoxy group in this compound facilitates π-π stacking interactions in supramolecular assemblies, whereas CF₃ groups enhance halogen bonding in fluorinated analogs .

Biological Performance: Fluorinated anilines exhibit superior blood-brain barrier penetration compared to non-fluorinated analogs, making them preferable in central nervous system-targeted drug design .

Thermal Stability : Melting points for dihydrobenzooxazine derivatives (e.g., 223–225°C for compound 4k in ) suggest higher thermal stability than simpler anilines, likely due to extended conjugation .

Biological Activity

4-Methoxy-3-(4-methoxyphenoxy)aniline, also known as 4-(4-methoxyphenoxy)aniline, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of phenolic amines and features a methoxy-substituted phenyl ring, which contributes to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is . Its structure includes two methoxy groups attached to a phenyl ring and an aniline moiety, which enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : This compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Anti-inflammatory Properties : Studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : Preliminary investigations indicate potential antimicrobial properties against certain bacterial strains.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS. The compound demonstrated significant free radical scavenging activity with an IC50 value of approximately 30 µM, indicating its potential as a natural antioxidant agent .

Anti-inflammatory Properties

In vitro assays have shown that this compound can inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. The IC50 for NO inhibition was found to be around 25 µM. This suggests a mechanism that may involve the suppression of NF-kB signaling pathways .

Antimicrobial Activity

Research conducted on the antimicrobial effects of this compound revealed activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate antimicrobial efficacy .

Case Studies

-

Case Study on Antioxidant Activity :

- Objective : To assess the antioxidant potential of the compound.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited significant antioxidant activity with an IC50 value of 30 µM, comparable to standard antioxidants like ascorbic acid.

-

Case Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory properties in macrophage cells.

- Method : Measurement of nitric oxide production in LPS-stimulated RAW264.7 cells.

- Results : The compound reduced NO production with an IC50 value of 25 µM, suggesting its potential for therapeutic use in inflammation-related conditions.

-

Case Study on Antimicrobial Efficacy :

- Objective : To determine the antimicrobial activity against common pathogens.

- Method : Agar diffusion method and MIC determination.

- Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 50 µg/mL.

Synthesis and Applications

The synthesis of this compound typically involves reactions between aryl halides and resorcinol derivatives under controlled conditions. This compound serves as a precursor for various derivatives with enhanced biological activities, including quinazolinone and thiadiazol derivatives .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique biological profile of this compound:

| Compound Name | Antioxidant Activity (IC50 µM) | Anti-inflammatory Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| This compound | 30 | 25 | 50 |

| 3-(4-Methoxyphenoxy)aniline | 45 | 40 | >100 |

| N-(4-Methoxybenzylidene)-4-methoxyaniline | 35 | 30 | >100 |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Methoxy-3-(4-methoxyphenoxy)aniline, and how can reaction yields be optimized?

- Methodological Answer : Two primary approaches are derived from analogous aniline derivatives:

- Classical Ullmann Coupling : React 4-methoxyphenol with 3-nitro-4-methoxybromobenzene under copper catalysis in DMF at 120°C. Reduction of the nitro group (e.g., H₂/Pd-C) yields the target compound. Optimize by varying catalyst loading (5–10 mol%) and reaction time (12–24 hrs) to improve yields (typically 60–75%) .

- Microwave-Assisted Synthesis : Use a microwave reactor to reduce reaction time (30–60 minutes) while maintaining comparable yields (65–70%). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound spectroscopically?

- Key Techniques :

- ¹H/¹³C NMR : Expect aromatic protons at δ 6.5–7.2 ppm (split patterns due to methoxy and phenoxy groups). Methoxy groups appear as singlets at δ ~3.8 ppm .

- FT-IR : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~3400 cm⁻¹ (N-H stretch) confirm ether and amine functionalities .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 275.1 (C₁₄H₁₅NO₃⁺) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but may sterically hinder coupling reactions. Computational studies (DFT) suggest the para-methoxy group reduces the energy barrier for Suzuki-Miyaura coupling compared to meta-substituted analogs. Validate experimentally using Pd(OAc)₂/XPhos catalysts in THF/water .

Q. What strategies mitigate oxidation of the aniline moiety during storage or reactions?

- Stabilization Methods :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Add antioxidants (0.1% BHT) to solutions. Monitor degradation via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3); oxidized products (e.g., quinones) appear as yellow spots .

Q. How can researchers resolve contradictions in reported solubility data?

- Experimental Design :

- Use shake-flask method at pH 7.4 (PBS buffer) to measure solubility (reported range: 15–25 µg/mL). Discrepancies arise from crystallinity differences; recrystallize from ethanol/water (1:1) to ensure consistent polymorphic form .

Application-Oriented Questions

Q. In pharmaceutical research, what biological targets are associated with this compound?

- Mechanistic Studies : The aniline core and methoxy groups suggest potential as a kinase inhibitor scaffold. Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays. Compare IC₅₀ values with analogs lacking the 4-methoxyphenoxy group to assess substituent effects .

Q. How does this compound compare to 4-(4-methoxyphenoxy)aniline in catalytic applications?

- Comparative Analysis :

| Property | This compound | 4-(4-Methoxyphenoxy)aniline |

|---|---|---|

| Electron Density | Higher (ortho-methoxy activation) | Moderate |

| Catalytic Activity | Enhanced in Pd-mediated couplings | Lower turnover frequency |

Data Interpretation & Optimization

Q. What experimental variables most impact purity in large-scale synthesis?

- Critical Factors :

- Temperature Control : Exceeding 130°C in Ullmann coupling increases byproduct formation (e.g., dehalogenated side products).

- Workup Protocol : Extract with ethyl acetate (3× volumes) and wash with 5% NaOH to remove unreacted phenol. Purity >95% achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can computational modeling guide derivative design?

- In Silico Workflow :

Perform docking (AutoDock Vina) to prioritize substituents improving binding to CYP450 enzymes.

Calculate logP (AlogPS) to balance solubility and membrane permeability. Methoxy groups increase logP by ~0.5 units compared to hydroxyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.